4'-Nitromethopholine is a chemical compound that belongs to the class of nitrophenolic derivatives. It is characterized by the presence of a nitro group attached to a methopholine structure, which is a bicyclic compound. This compound has garnered interest due to its potential applications in various scientific fields, including pharmaceuticals and materials science.
The synthesis of 4'-Nitromethopholine can be traced back to the reaction of specific precursor compounds, such as nitrophenol derivatives and methopholine derivatives. The availability of starting materials like 4-nitrobenzenesulfonyl chloride and 4-hydroxyproline, sourced from commercial suppliers, plays a crucial role in its synthesis .
4'-Nitromethopholine is classified as an aromatic nitro compound. Its structure features a nitro group (-NO2) that significantly influences its reactivity and properties. This classification is important for understanding its behavior in chemical reactions and its interactions with biological systems.
The synthesis of 4'-Nitromethopholine typically involves several steps, including the formation of the nitro group on the methopholine structure. A common method includes:
The synthesis is monitored using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Ultraviolet-Visible Spectroscopy (UV-Vis) to confirm the formation of the desired product and its purity .
The molecular structure of 4'-Nitromethopholine can be represented as follows:
Detailed structural analysis reveals bond lengths and angles critical for understanding the compound's reactivity. For instance, the presence of the nitro group influences electron distribution within the molecule, affecting its chemical properties .
4'-Nitromethopholine undergoes various chemical reactions typical for nitrophenolic compounds:
Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for controlling reaction pathways and yields. For example, using specific catalysts can enhance reaction rates while minimizing by-products .
The mechanism of action for 4'-Nitromethopholine primarily involves its interaction with biological targets or other chemical species:
Experimental data indicate that variations in substituents on the methopholine ring can significantly alter both biological activity and chemical reactivity .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions .
4'-Nitromethopholine has several potential applications:
Methopholine (INN: metofoline) emerged in the 1950s as a structurally atypical opioid analgesic developed by Hoffmann-La Roche researchers. Unlike classical morphinan-based analgesics, methopholine featured a tetrahydroisoquinoline core—specifically, 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This design leveraged the bioactivity of isoquinoline alkaloids while intentionally avoiding morphine’s scaffold to explore novel structure-activity relationships (SAR). Clinically, racemic methopholine demonstrated efficacy comparable to codeine in postoperative pain management, leading to its brief U.S. market approval under the brand Versidyne in the early 1960s [2] [7]. Critically, methopholine’s chirality revealed a key SAR insight: the (R)-enantiomer exhibited ~3× the analgesic potency of codeine, while the (S)-enantiomer was pharmacologically inert [2]. This enantioselectivity underscored the steric precision required for opioid receptor engagement and positioned methopholine as a versatile prototype for structural optimization.
The strategic modification of methopholine’s para-chlorophenyl ring epitomizes early rational drug design in opioid chemistry. Researchers systematically replaced the 4′-chloro group (Cl) with stronger electron-withdrawing substituents, hypothesizing that enhanced electronic polarization would improve receptor affinity. This yielded three key analogs:
Table 1: Impact of 4′-Substituents on Methopholine Analgesic Potency
4′-Substituent | Electron-Withdrawing Potential | Relative Potency (Codeine = 1) |
---|---|---|
Chloro (methopholine) | Moderate | 3 (racemate), 9 ((R)-enantiomer) |
Fluoro | Higher than Cl | >3 (exact data unspecified) |
Nitro | Highest | 20 (racemate) |
The 4′-nitro derivative—4′-nitromethopholine—emerged as the most potent, with a 20-fold increase over codeine in racemic form [2] [8]. This demonstrated a clear bioisosteric enhancement principle: nitro groups (–NO₂), through resonance and inductive effects, significantly increased electron deficiency at the phenyl ring, thereby modulating the compound’s electronic interaction with opioid receptors. Molecular modeling suggests this group’s planar geometry and dipole moment optimized van der Waals contacts within hydrophobic receptor subpockets [8].
The development of nitro-substituted isoquinolines progressed through defined industrial and academic phases:
Table 2: Key Milestones in Nitrated Isoquinoline Opioid Development (1950–1969)
Year | Development | Institution |
---|---|---|
1950s | Synthesis and pharmacological characterization of methopholine (Ro 4-1778/1) | Hoffmann-La Roche [2] |
1962 | U.S. patent issuance for methopholine derivatives (incl. 4′-NO₂ speculation) | Hoffmann-La Roche [7] |
1963 | Publication: Walter et al. synthesize 1-[ω-(nitrophenyl)alkyl]-THIQs, including 4′-nitromethopholine [8] | Academic/Industrial collaboration |
1965 | Market withdrawal of methopholine (Versidyne®) due to cataracts in dogs—halting clinical nitro analog development [2] | FDA regulatory action |
1969 | Bristol-Myers patents THIQ derivatives with thiophenoxyethyl modifications, noting >50× codeine potency in nitrated leads | Bristol-Myers |
Walter et al.’s 1963 synthesis of 4′-nitromethopholine marked the pinnacle of this era [8]. The route commenced with Bischler-Napieralski cyclization to form the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, followed by N-alkylation with 2-(4-nitrophenyl)ethyl halides. Despite its promising potency, 4′-nitromethopholine never advanced beyond preclinical evaluation due to:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: